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Compound of Interest

Compound Name: Heptadecanophenone

CAS No.: 128189-46-8

Cat. No.: B156550 Get Quote

An In-depth Exploration of 1-Phenylheptadecan-1-one: From Synthesis to Spectroscopic

Characterization and Potential Pharmaceutical Applications

Introduction
Heptadecanophenone, a long-chain aromatic ketone, represents a class of molecules with

significant potential in various scientific domains, particularly in medicinal chemistry and drug

development. Its unique structure, featuring a seventeen-carbon aliphatic chain attached to a

phenyl ketone moiety, imparts distinct physicochemical properties that are of interest for

applications ranging from synthetic building blocks to potential bioactive agents. This technical

guide provides a comprehensive overview of Heptadecanophenone, detailing its chemical

identity, synthesis, analytical characterization, and exploring its prospective roles in

pharmaceutical research.

Part 1: Core Chemical Identity and Physicochemical
Properties
A thorough understanding of the fundamental characteristics of Heptadecanophenone is

paramount for its effective utilization in research and development.
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Chemical Identification
IUPAC Nomenclature: 1-Phenylheptadecan-1-one

CAS Registry Number: 128189-46-8[1]

Molecular Formula: C₂₃H₃₈O

Molecular Weight: 330.55 g/mol

Physicochemical Properties
The long aliphatic chain of Heptadecanophenone significantly influences its physical

properties, rendering it a lipophilic, solid compound at room temperature.

Property Value Source

Appearance
White to almost white

crystalline powder
[1]

Melting Point 57.0 to 60.0 °C [1]

Purity (by GC) >98.0% [1]

Solubility

Soluble in organic solvents

such as dichloromethane and

hexane.

Inferred from structure

Part 2: Synthesis and Characterization
The synthesis of Heptadecanophenone can be reliably achieved through established organic

chemistry methodologies, with subsequent characterization ensuring its purity and structural

integrity.

Synthetic Pathway: Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of aryl ketones like

Heptadecanophenone is the Friedel-Crafts acylation.[2][3][4] This electrophilic aromatic
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substitution reaction involves the acylation of an aromatic ring with an acyl chloride or

anhydride in the presence of a Lewis acid catalyst.

Diagram of the General Friedel-Crafts Acylation Workflow

Caption: General workflow for the synthesis of Heptadecanophenone via Friedel-Crafts

acylation.

Experimental Protocol: Synthesis of Heptadecanophenone via Friedel-Crafts Acylation

Preparation of Heptadecanoyl Chloride: Heptadecanoic acid is reacted with a chlorinating

agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to yield heptadecanoyl

chloride. This reaction is typically performed in an inert solvent like dichloromethane under

anhydrous conditions.

Friedel-Crafts Acylation Reaction:

In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a

suitable Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is suspended

in an excess of dry benzene, which serves as both the solvent and the aromatic substrate.

The mixture is cooled in an ice bath.

Heptadecanoyl chloride, dissolved in a minimal amount of dry benzene, is added dropwise

to the cooled suspension with vigorous stirring.[5]

After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then heated under reflux for a specified period to ensure the completion

of the reaction.[5]

Work-up and Isolation:

The reaction mixture is cooled and then carefully quenched by pouring it onto a mixture of

crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum

chloride complex and separates the organic and aqueous layers.
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The organic layer is separated, and the aqueous layer is extracted with a suitable organic

solvent (e.g., diethyl ether or dichloromethane).

The combined organic extracts are washed sequentially with dilute hydrochloric acid,

water, a saturated sodium bicarbonate solution, and finally with brine.

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄),

filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification: The crude Heptadecanophenone can be purified by recrystallization from a

suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to afford the pure

crystalline product.

Analytical Characterization
A suite of spectroscopic techniques is employed to confirm the identity and purity of the

synthesized Heptadecanophenone.

2.2.1 Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

For Heptadecanophenone, the most prominent feature in the IR spectrum is the strong

absorption band corresponding to the carbonyl (C=O) stretching vibration.

Expected Absorption: A strong, sharp peak is expected in the range of 1680-1700 cm⁻¹ for

the aryl ketone carbonyl group.

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen

framework of the molecule.

¹H NMR:

Aromatic Protons: Signals corresponding to the protons on the phenyl ring are expected in

the downfield region, typically between δ 7.2 and 8.0 ppm.
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α-Methylene Protons: The two protons on the carbon adjacent to the carbonyl group will

be deshielded and are expected to appear as a triplet around δ 2.9-3.1 ppm.

Aliphatic Protons: The numerous methylene protons of the long alkyl chain will give rise to

a complex multiplet in the upfield region, around δ 1.2-1.7 ppm.

Terminal Methyl Protons: The three protons of the terminal methyl group will appear as a

triplet at approximately δ 0.9 ppm.

¹³C NMR:

Carbonyl Carbon: A characteristic signal for the ketone carbonyl carbon is expected in the

highly deshielded region of the spectrum, typically around δ 198-202 ppm.

Aromatic Carbons: Signals for the carbons of the phenyl ring will appear in the range of δ

128-138 ppm.

Aliphatic Carbons: The carbons of the long alkyl chain will resonate in the upfield region,

generally between δ 14 and 40 ppm.

2.2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for assessing the purity of Heptadecanophenone and

confirming its molecular weight.[6]

Gas Chromatography (GC): A single, sharp peak is expected under appropriate

chromatographic conditions, indicating the presence of a pure compound.[7] The retention

time will be characteristic of Heptadecanophenone under the specific GC method

parameters.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺)

corresponding to the molecular weight of Heptadecanophenone (m/z = 330.55).

Characteristic fragmentation patterns for aryl ketones, such as alpha-cleavage, would further

support the structural assignment.

Part 3: Potential Applications in Drug Development
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While specific biological activities for Heptadecanophenone are not extensively documented,

its structural features suggest several promising avenues for investigation in the field of drug

discovery and development.

Role as a Synthetic Intermediate
The phenyl ketone moiety in Heptadecanophenone is a versatile functional group that can be

readily transformed into other functionalities, making it a valuable intermediate in the synthesis

of more complex molecules.[8] For instance, the ketone can be reduced to a secondary

alcohol, which can then be further functionalized.

Diagram of Potential Synthetic Transformations of Heptadecanophenone

Heptadecanophenone

Reduction (e.g., NaBH₄)

Secondary Alcohol

Further Functionalization

Potential Bioactive Molecules

Click to download full resolution via product page

Caption: Potential synthetic utility of Heptadecanophenone as a precursor to other

functionalized molecules.
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Exploration of Biological Activity
Phenyl ketone derivatives have demonstrated a wide range of pharmacological activities,

including hepatoprotective, anti-inflammatory, antimicrobial, and anticancer properties.[9] The

long aliphatic chain in Heptadecanophenone could enhance its lipophilicity, potentially

improving its ability to cross biological membranes and interact with intracellular targets.

Further research is warranted to evaluate the biological activity of Heptadecanophenone in

various disease models.

Application in Drug Delivery Systems
The lipophilic nature of Heptadecanophenone suggests its potential use as a component in

lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) or liposomes. These

systems can improve the solubility and bioavailability of poorly water-soluble drugs. The long

alkyl chain could serve as a lipid anchor, while the phenyl ketone group offers a site for further

chemical modification to attach drugs or targeting ligands.

Conclusion
Heptadecanophenone is a well-defined chemical entity with established synthetic routes and

clear analytical characterization methods. While its direct applications in drug development are

still under exploration, its structural features as a long-chain aryl ketone make it a molecule of

significant interest. As a versatile synthetic intermediate and a potential scaffold for the design

of novel bioactive compounds, Heptadecanophenone holds promise for future research in

medicinal chemistry and pharmaceutical sciences. This guide provides a solid foundation for

researchers and drug development professionals to understand and utilize this intriguing

molecule in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b156550?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

